molecular formula C13H20BNO2 B8088931 4,5-Dimethylpyridine-3-boronic acid pinacol ester

4,5-Dimethylpyridine-3-boronic acid pinacol ester

Cat. No.: B8088931
M. Wt: 233.12 g/mol
InChI Key: WZZLHSUYKCCSOH-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-3-boronic acid pinacol ester is a boronic ester derivative of pyridine. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C13H20BNO2 and a molecular weight of 233.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 4,5-dimethylpyridine with boronic acid derivatives. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This reaction is crucial for the synthesis of biaryl compounds, which are important in various fields of chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specific organic compounds that require precise structural features .

Properties

IUPAC Name

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-7-15-8-11(10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLHSUYKCCSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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